Boc-Lys-AMC acetate salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

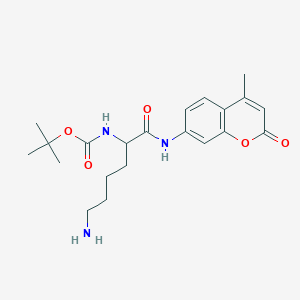

tert-butyl N-[6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O5/c1-13-11-18(25)28-17-12-14(8-9-15(13)17)23-19(26)16(7-5-6-10-22)24-20(27)29-21(2,3)4/h8-9,11-12,16H,5-7,10,22H2,1-4H3,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDIWFURAJXIIAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of 7 Amino 4 Methylcoumarin Amc As a Fluorogenic Reporter in Biochemical Systems

7-Amino-4-methylcoumarin (B1665955) (AMC) is a widely utilized fluorophore in the design of synthetic enzyme substrates for high-throughput screening and enzyme kinetics studies. nih.govacs.org Its utility lies in its fluorescent properties, which are significantly altered upon enzymatic cleavage from a quenching substrate. When conjugated to a peptide or other molecule via an amide bond, the fluorescence of AMC is minimal. iris-biotech.de However, enzymatic hydrolysis of this bond liberates free AMC, resulting in a substantial increase in fluorescence intensity. iris-biotech.de This "turn-on" fluorescence provides a direct and sensitive measure of enzyme activity. creative-enzymes.com

The photophysical properties of AMC are well-suited for biochemical assays. It exhibits an excitation maximum in the range of 340-380 nm and an emission maximum between 440-460 nm. caymanchem.commedchemexpress.comfluorofinder.comechelon-inc.com This allows for the clear detection of the fluorescent signal with minimal interference from the autofluorescence of biological samples, which typically occurs at shorter wavelengths. thermofisher.com The combination of a significant increase in fluorescence upon cleavage and favorable spectral properties makes AMC an ideal reporter for a variety of enzymatic assays, including those for proteases and other hydrolases. iris-biotech.decreative-enzymes.comacs.org

Applications As a Direct Protease Substrate in Enzymatic Assays

Synthetic Routes

The synthesis of Boc-Lys-AMC and similar amino acid-AMC conjugates generally involves solution-phase peptide coupling methods. A common approach is the reaction of an N-terminally protected amino acid, in this case, N-α-Boc-L-lysine, with 7-amino-4-methylcoumarin (B1665955). The coupling is facilitated by a coupling reagent, such as O-benzotriazo-1-yl-N,N,N,N′-tetramethyl uronium tetrafluoraborate (TBTU), in an appropriate solvent. nih.gov Another method involves the use of phosphorous oxychloride in pyridine (B92270) to form a reactive anhydride (B1165640) of the Boc-protected amino acid, which then reacts with AMC. nih.gov The synthesis must carefully manage the reactive groups to ensure the correct amide bond formation.

Purification and Characterization Methods

Following synthesis, the crude product requires purification to remove unreacted starting materials and side products. A standard method for purifying peptide-like compounds is reversed-phase high-performance liquid chromatography (HPLC). nih.gov Characterization of the purified Boc-Lys-AMC acetate (B1210297) salt is then performed to confirm its identity and purity. Techniques such as mass spectrometry are used to verify the molecular weight, and nuclear magnetic resonance (NMR) spectroscopy can be employed to confirm the chemical structure.

Applications in Biochemical Assays

General Principles of Fluorogenic Assays

Fluorogenic assays are widely used to measure enzyme activity due to their high sensitivity and continuous nature. These assays employ substrates that are non-fluorescent or have low fluorescence. Upon enzymatic action, a highly fluorescent molecule, known as a fluorophore, is released. The rate of increase in fluorescence intensity is directly proportional to the enzyme's activity, allowing for precise quantification of enzyme kinetics and inhibition.

Utility in Coupled Enzyme Assays for Deacetylase Activity

In the context of deacetylase activity assays, Boc-Lys-AMC acetate (B1210297) salt itself is not the primary substrate for the deacetylase. Instead, it functions as a crucial intermediate. The actual deacetylase substrate is an acetylated version, such as N-ε-acetyl-L-lysine (Boc-Lys(Ac)-AMC). nih.gov Histone deacetylase (HDAC) enzymes act on this primary substrate, removing the acetyl group from the lysine (B10760008) side chain to yield Boc-Lys-AMC. nih.gov

The standard assay for measuring HDAC activity using these substrates is a two-step, coupled reaction. nih.gov

Deacetylation Step: The HDAC enzyme removes the acetyl group from the ε-amino group of the lysine in Boc-Lys(Ac)-AMC, producing Boc-Lys-AMC.

Proteolysis Step: A developing enzyme, typically trypsin, is then added to the reaction. Trypsin specifically cleaves the amide bond at the C-terminus of lysine residues. However, it cannot cleave the bond when the lysine is acetylated. Therefore, trypsin only acts on the deacetylated product, Boc-Lys-AMC, releasing the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC). nih.gov

The amount of HDAC activity is quantified by monitoring the increase in fluorescence over time. The released AMC is excited with light at approximately 355-360 nm, and its emission is measured at around 460 nm. mdpi.comnih.gov This fluorescence signal provides a sensitive and continuous measure of the deacetylase activity.

While the Boc-Lys(Ac)-AMC substrate is suitable for many HDACs, it is recognized poorly by certain isoforms, including the class IV enzyme HDAC8. For measuring the activity of HDAC8, a different primary substrate, Boc-Lys(TFA)-AMC, is commonly used. explorationpub.comnih.govcymitquimica.com In this substrate, the lysine side chain is modified with a trifluoroacetyl (TFA) group instead of an acetyl group.

The assay principle remains a coupled reaction. HDAC8 catalyzes the removal of the trifluoroacetyl group from Boc-Lys(TFA)-AMC to produce Boc-Lys-AMC. cymitquimica.comfishersci.com Subsequently, trypsin cleaves the Boc-Lys-AMC intermediate to release the fluorophore AMC. explorationpub.com This allows for the specific measurement of HDAC8 activity. Both two-step (endpoint) and continuous (one-step) assay formats have been developed using this substrate for high-throughput screening of HDAC8 inhibitors. explorationpub.com

Detailed research has established kinetic parameters for the HDAC8-catalyzed reaction using the Boc-Lys(TFA)-AMC substrate.

Compound Table

Kinetic and Mechanistic Investigations in Enzyme Science

Determination of Enzyme Kinetic Parameters (K_m, k_cat)

The Michaelis-Menten constant (K_m) and the catalytic rate constant (k_cat) are fundamental parameters that characterize the efficiency and affinity of an enzyme for its substrate. Boc-Lys-AMC and its acylated versions have been instrumental in determining these parameters for various enzymes.

For histone deacetylase 1 (HDAC1), the K_m value for the substrate Boc-Lys(Ac)-AMC was determined to be 58.89 μM. bmglabtech.com This was established by incubating a fixed concentration of HDAC1 with serially diluted substrate and measuring the resulting fluorescence after stopping the reaction and adding trypsin. bmglabtech.com

In the case of histone deacetylase 8 (HDAC8 or KDAC8), comprehensive kinetic analysis using Boc-Lys(TFA)-AMC has been conducted under different buffer conditions, revealing the impact of the reaction environment on enzyme kinetics. In a low-salt assay buffer, the K_m was found to be 8.9 ± 1.6 µM with a corresponding k_cat of 0.034 ± 0.002 s⁻¹. explorationpub.com When measured in a MAL buffer system, which has a higher ionic strength, the K_m value increased to 31 µM, while the k_cat also rose to 0.18 s⁻¹. explorationpub.com

For histone deacetylase 11 (HDAC11), the K_m for Boc-Lys-(TFA)-AMC was calculated to be 30.17 ± 6.70 µM by measuring the initial reaction velocities at various substrate concentrations. zenodo.org

| Enzyme | Substrate | K_m (μM) | k_cat (s⁻¹) | Buffer Condition |

|---|---|---|---|---|

| HDAC1 | Boc-Lys(Ac)-AMC | 58.89 | N/A | FB188 buffer |

| HDAC8 (KDAC8) | Boc-Lys(TFA)-AMC | 8.9 ± 1.6 | 0.034 ± 0.002 | Low-salt assay buffer |

| HDAC8 (KDAC8) | Boc-Lys(TFA)-AMC | 31 | 0.18 | MAL buffer |

| HDAC11 | Boc-Lys(TFA)-AMC | 30.17 ± 6.70 | N/A | Assay buffer (20 mM Bicine, pH 8.5, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 0.5% BSA) |

Analysis of Enzyme-Substrate Binding Dynamics

The interaction between an enzyme and its substrate is a dynamic process that can involve conformational changes in both molecules. Studies with substrates analogous to Boc-Lys-AMC have provided insights into these binding dynamics. For instance, research on HDAC8 suggests that it may employ an induced-fit binding mechanism. explorationpub.com This model posits that the initial binding of the substrate to the enzyme induces a conformational change in the enzyme, leading to a more stable enzyme-substrate complex.

Further understanding of the binding process comes from studies on trypsin with similar lysine-based substrates. The binding affinity, which is inversely related to the Michaelis constant (K_m), can be influenced by factors such as pH. For the trypsin-catalyzed hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide (Z-Lys-pna), K_m values were shown to be highly dependent on pH, ranging from 34.6 mM at pH 3.13 to 0.394 mM at pH 9.05. nih.govacs.org This indicates that the binding affinity of trypsin for this substrate is significantly stronger at alkaline pH. nih.govacs.org This pH dependence is attributed to the ionization states of key amino acid residues in the enzyme's active site, which are crucial for substrate recognition and binding. acs.org

Influence of Reaction Conditions on Enzymatic Performance and Fluorophore Release

The rate of an enzymatic reaction and the subsequent release of the AMC fluorophore are highly sensitive to the reaction conditions. Factors such as pH, temperature, and buffer composition can significantly alter enzyme performance.

pH: The pH of the reaction buffer has a profound effect on both the binding of the substrate (reflected in K_m) and the catalytic rate (k_cat). Studies on trypsin with Z-Lys-pna demonstrated that the catalytic efficiency (k_cat/K_m) is maximal at alkaline pH and decreases significantly at lower pH values. nih.govacs.org This is due to the protonation of key active site residues, such as histidine-57 and aspartate-189, at acidic pH, which abolishes catalytic activity. acs.org The deacylation rate constant (k_3), a component of k_cat, is also pH-dependent, being reliant on a group with a pK_a of approximately 6.4. acs.org

Buffer Composition: The ionic strength of the buffer can influence both substrate affinity and turnover. As noted with HDAC8, a higher salt concentration in the MAL buffer resulted in a higher K_m (lower affinity) but a higher k_cat (faster turnover) compared to a low-salt buffer. explorationpub.com This suggests that while ionic interactions are important for initial substrate recognition, high ionic strength may facilitate a more rapid catalytic process. explorationpub.com The inclusion of bovine serum albumin (BSA) in assay buffers is also a common practice to reduce surface adsorption of the enzyme and ensure more reliable kinetic measurements. explorationpub.com

Temperature: Enzyme activity is generally sensitive to temperature. While specific studies detailing the effect of temperature on Boc-Lys-AMC assays are limited, general principles of enzyme kinetics indicate that reaction rates will increase with temperature up to an optimal point, beyond which the enzyme begins to denature and lose activity. Studies on lysosomal enzymes in dried blood spots have shown that activities significantly decrease when samples are dried or stored at temperatures above 24°C, highlighting the importance of temperature control in enzymatic assays. nih.govnih.gov

Inhibitors: The fluorogenic assay using Boc-Lys-AMC and its derivatives is a widely used method for screening and characterizing enzyme inhibitors. For example, the HDAC inhibitor suberoylanilide hydroxamic acid (SAHA) has been shown to inhibit HDAC1 activity in this assay system, with a determined IC50 value of 374 nM. bmglabtech.com The presence of such inhibitors will decrease the rate of the initial enzymatic step, leading to a reduced rate of AMC release.

Methodological Advancements in Fluorometric Assay Design

Development and Optimization of Multi-Step Endpoint Assays

Multi-step endpoint assays represent a foundational approach for quantifying enzyme activity using substrates that ultimately yield Boc-Lys-AMC. This method is particularly prominent in the study of histone deacetylases (HDACs), where the initial substrate is an acylated version, such as Boc-Lys(Ac)-AMC. The assay protocol is bifurcated into two distinct enzymatic reactions. bmglabtech.com

The first step involves the incubation of the primary enzyme of interest (e.g., an HDAC) with the acylated substrate. nih.gov The enzyme removes the acetyl group from the substrate's lysine (B10760008) residue. nih.gov The reaction is then terminated, often by the addition of a potent inhibitor of the primary enzyme. nih.gov In the second step, a developer enzyme, typically the serine protease trypsin, is introduced. nih.govexplorationpub.com Trypsin specifically recognizes and cleaves the deacetylated product, Boc-Lys-AMC, at the C-terminus of the lysine residue, liberating the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) molecule. nih.govtebubio.com The resulting fluorescence, measured with an excitation wavelength around 355 nm and an emission wavelength of 460 nm, is directly proportional to the activity of the primary enzyme. nih.govcaymanchem.com

Optimization of these assays requires careful consideration of several factors. The low aqueous solubility of substrates like Boc-Lys(Ac)-AMC and many inhibitors necessitates the use of co-solvents like dimethyl sulfoxide (B87167) (DMSO). nih.gov However, since high concentrations of DMSO can inhibit HDAC enzymes, its final concentration in the assay must be kept to a minimum. nih.gov

| Step | Description | Key Components | Purpose |

| 1. Deacylation | Incubation of the primary enzyme with the fluorogenic substrate. | Enzyme (e.g., HDAC), Substrate (e.g., Boc-Lys(Ac)-AMC), Assay Buffer. | Enzymatic removal of the acyl group from the lysine residue. nih.gov |

| 2. Development | Termination of the first reaction and addition of a developing enzyme. | Developer Enzyme (Trypsin), Stop Solution (e.g., potent HDAC inhibitor). | Cleavage of the deacetylated substrate (Boc-Lys-AMC) to release the fluorophore (AMC). nih.govnih.govexplorationpub.com |

| 3. Detection | Measurement of the fluorescent signal. | Fluorometer or microplate reader. | Quantification of enzyme activity based on fluorescence intensity. nih.gov |

Implementation of Continuous Enzyme Activity Monitoring

Building upon the principles of the endpoint assay, a more advanced, continuous method for monitoring enzyme activity has been developed. nih.gov This "one-step" approach combines all reaction components—the primary enzyme (e.g., HDAC), the acylated substrate, and the developer enzyme (trypsin)—at the start of the assay. nih.govexplorationpub.com The deacylation by the HDAC and the subsequent cleavage by trypsin occur concurrently, allowing for the real-time measurement of AMC release as a continuous signal in a microplate reader. nih.gov

This implementation offers significant advantages, particularly for studying enzyme kinetics and inhibition mechanisms. nih.govexplorationpub.com By analyzing the progress curves, researchers can distinguish between different types of inhibitors, such as fast-reversible binders versus slow-binding or covalent inactivators. nih.govexplorationpub.com The continuous format is homogeneous and provides a more detailed, kinetic profile of enzyme activity compared to the single data point generated by an endpoint assay. explorationpub.com

However, this method presents unique challenges. A primary concern is the potential for the developer protease, trypsin, to degrade the primary enzyme, which could lead to a loss of activity over time. nih.gov Additionally, a "lag phase" of several minutes at the beginning of the reaction has been observed, requiring careful data analysis to ensure the accurate determination of initial reaction rates. nih.govexplorationpub.com Despite these considerations, the continuous assay has been successfully validated by comparing kinetic parameters and inhibitor IC50 values with those obtained from traditional two-step assays. nih.govexplorationpub.com For instance, a continuous HDAC8 assay using Boc-Lys(TFA)-AMC yielded a KM of (8.9 ± 1.6) µmol/L and a kcat of (0.034 ± 0.002)/s. nih.govexplorationpub.com

| Feature | Multi-Step Endpoint Assay | Continuous Enzyme Activity Monitoring |

| Principle | Sequential enzymatic reactions with a defined stop point. nih.gov | All components are mixed at the start; reactions proceed simultaneously. nih.gov |

| Data Output | A single fluorescence reading at the end of the assay. nih.gov | Real-time kinetic data (progress curves) over a period. explorationpub.com |

| Primary Use | Quantifying total enzyme activity over a fixed time. | Studying enzyme kinetics and inhibitor mechanisms. explorationpub.com |

| Advantages | Simpler to set up; avoids potential interaction between enzymes. nih.gov | Provides detailed mechanistic information; higher data density. nih.govexplorationpub.com |

| Disadvantages | Provides a single snapshot of activity; less kinetic information. | Potential for enzyme degradation by trypsin; possible lag phase. nih.gov |

Adaptation for High-Throughput Screening (HTS) Platforms

The fluorometric assay system based on the generation of Boc-Lys-AMC and subsequent release of AMC is exceptionally well-suited for high-throughput screening (HTS) of large chemical libraries for enzyme inhibitors. bmglabtech.comnih.govresearchgate.net The assay's homogeneous format, especially the continuous monitoring method, minimizes the number of steps and liquid handling, making it highly automatable. nih.govexplorationpub.com

Assays are typically performed in multi-well plate formats (e.g., 96-well or 384-well) and read using fluorescent plate readers, allowing for the simultaneous analysis of thousands of compounds. nih.govacs.org The high sensitivity of fluorescence detection enables the use of low enzyme and substrate concentrations, reducing reagent costs. bmglabtech.com The ability to generate a robust and stable signal across a wide range of substrate concentrations further enhances its utility in HTS campaigns. bmglabtech.com This platform has been successfully used to screen for inhibitors of various HDAC isoforms. bmglabtech.combeilstein-journals.org The continuous assay format, in particular, adds value to HTS by not only identifying "hits" but also providing initial mechanistic information, such as distinguishing between fast- and slow-binding inhibitors, directly from the primary screen. nih.govexplorationpub.com

| HTS Parameter | Relevance and Application in Boc-Lys-AMC Based Assays |

| Assay Format | Homogeneous, one-step continuous assays are preferred to minimize additions and simplify automation. nih.govexplorationpub.com |

| Plate Format | Routinely conducted in 96-, 384-, and even 1536-well microplates for increased throughput. explorationpub.comacs.org |

| Detection Method | Fluorescence intensity detection is highly sensitive and common in HTS instrumentation. bmglabtech.comnih.gov |

| Reagent Stability | Substrates like Boc-Lys(Ac)-AMC and related compounds are stable, and assays show good signal stability. bmglabtech.com |

| Data Analysis | Kinetic data from continuous assays can be analyzed to classify inhibitor mechanisms early in the screening process. nih.govexplorationpub.com |

Cell-Based and Cell-Free Assay System Considerations

The versatility of fluorogenic substrates that lead to the formation of Boc-Lys-AMC allows for their use in both cell-free and cell-based assay systems, each offering distinct advantages and limitations.

Cell-Free Systems: These assays utilize purified or recombinant enzymes, or crude cell lysates as the enzyme source. nih.govarvojournals.org Cell-free systems are indispensable for fundamental biochemical characterization, such as determining kinetic constants (KM, kcat) and for the direct assessment of a compound's inhibitory activity against a specific enzyme without the confounding variables of a cellular environment. nih.govexplorationpub.combeilstein-journals.org For example, assays using recombinant HDAC1 or HDAC6 have been used to determine the IC50 values and isoform selectivity of various inhibitors. beilstein-journals.org Using cell lysates provides a snapshot of the total activity of a class of enzymes within a sample. arvojournals.orghaematologica.org

Cell-Based Systems: A key advantage of substrates like Boc-Lys(Ac)-AMC is their cell permeability, which enables the measurement of enzyme activity within intact, living cells. medchemexpress.comnih.gov In this format, cells are incubated with the substrate, which crosses the cell membrane. medchemexpress.com Intracellular enzymes (e.g., HDACs) deacetylate the substrate. nih.gov Subsequently, the cells are lysed, and trypsin is added to the lysate to cleave the accumulated Boc-Lys-AMC and generate a fluorescent signal. medchemexpress.comgoogle.com This approach provides a measure of in situ enzyme activity, reflecting the complexities of the cellular milieu, including protein-protein interactions and substrate availability. nih.gov Cell-based assays are crucial for validating inhibitor activity in a more physiologically relevant context and for assessing inhibitor selectivity across different enzyme classes present in the cell. nih.govmdpi.com However, results can be influenced by factors such as cell permeability of the inhibitor and potential off-target effects on other cellular proteases. nih.gov

| System | Advantages | Disadvantages | Typical Application |

| Cell-Free | High reproducibility; direct measurement of enzyme-inhibitor interaction; suitable for kinetics. nih.govnih.govexplorationpub.com | Lacks physiological context; may not reflect in vivo efficacy. nih.gov | Primary screening, IC50 determination, mechanism of action studies. beilstein-journals.org |

| Cell-Based | Physiologically relevant; accounts for cell permeability and metabolism. nih.gov | More complex; potential for off-target effects; indirect measurement. nih.gov | Secondary screening, confirming cellular activity and selectivity. nih.govmdpi.com |

Contributions to Drug Discovery and Chemical Biology

Screening and Identification of Enzyme Modulators and Inhibitors

The fluorogenic assay employing acylated Boc-Lys-AMC derivatives is exceptionally well-suited for the high-throughput screening (HTS) of chemical libraries to identify novel enzyme modulators and inhibitors. portlandpress.com The simplicity and sensitivity of the assay allow for the rapid testing of thousands of compounds. A reduction in the fluorescent signal indicates that a compound is inhibiting the enzyme of interest, such as an HDAC. nih.govontosight.ai

Researchers leverage different acylated versions of the substrate to achieve selectivity for various enzyme classes. For instance:

Boc-Lys(Ac)-AMC is commonly used as a substrate for class I (HDAC1, 2, 3) and class IIb (HDAC6) histone deacetylases. reactionbiology.commdpi.comresearchgate.net

Boc-Lys(Tfa)-AMC , which contains a trifluoroacetyl group, serves as a selective substrate for class IIa HDACs (HDAC4, 5, 7, 9). reactionbiology.commdpi.comresearchgate.net

This substrate selectivity enables screening campaigns to be tailored towards the discovery of class-specific or even isoform-specific inhibitors, which is a critical goal in developing targeted therapeutics. For example, a screening of a compound library using the bacterial histone deacetylase-like amidohydrolase (HDAH) and the Boc-Lys(Ac)-AMC substrate led to the identification of several novel inhibitor structures. portlandpress.com Similarly, this assay system has been used to screen for inhibitors of pfHDAC-1, a class I HDAC from the malaria parasite Plasmodium falciparum, identifying compounds with potent antimalarial activity. acs.org The adaptability of this screening method extends to whole-cell formats, where the cell-permeable nature of the substrates allows for the identification of compounds that are active in a more physiologically relevant environment. reactionbiology.comresearchgate.netresearchgate.net

Characterization of Inhibitor Potency (IC50 Values)

Beyond initial hit identification, the Boc-Lys-AMC-based assay is a cornerstone for quantifying the potency of enzyme inhibitors. This is most commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the enzyme's activity by 50%. bmglabtech.comiiarjournals.org To determine the IC50 value, the target enzyme is incubated with the appropriate fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC or Boc-Lys(Tfa)-AMC) across a range of inhibitor concentrations. mdpi.com The resulting fluorescence measurements are plotted against the inhibitor concentration, and the IC50 value is calculated from the dose-response curve. explorationpub.commdpi.com

This method has been used extensively to characterize a wide array of HDAC inhibitors. For example, the potency of PAT-1102, a novel pan-HDAC inhibitor, was determined against various recombinant HDAC isoforms using the Boc-Lys(Ac)-AMC substrate. iiarjournals.org Likewise, the assay was employed to determine the IC50 values of quinazolin-4(3H)-one-based compounds, leading to the identification of potent and selective HDAC6 inhibitors. mdpi.com The ability to generate precise IC50 values is crucial for establishing structure-activity relationships (SAR), guiding the chemical optimization of lead compounds, and comparing the potency of new chemical entities against established inhibitors like Vorinostat or Trichostatin A. reactionbiology.comresearchgate.net

Table 1: Examples of IC50 values for various inhibitors determined using Boc-Lys-AMC based fluorogenic assays. This table showcases the application of the assay in quantifying the potency of different compounds against specific HDAC isoforms.

Mechanism-of-Action Studies for Novel Compounds

Understanding an inhibitor's mechanism of action (MOA) is fundamental to drug development. Assays utilizing Boc-Lys-AMC substrates can be adapted to provide critical mechanistic insights beyond simple potency measurements. nih.gov By systematically varying experimental conditions, such as substrate concentration and the pre-incubation time between the enzyme and inhibitor, researchers can investigate the kinetics of inhibition. explorationpub.commdpi.com

This approach helps to distinguish between different modes of inhibition:

Reversible vs. Irreversible Inhibition : Reversible inhibitors form noncovalent complexes with an enzyme, and their effect can be reversed, for instance by dilution, whereas irreversible inhibitors typically form covalent bonds. asdlib.org Rapid dilution experiments using the Boc-Lys(TFA)-AMC substrate have been used to confirm the reversible binding of novel HDAC11 inhibitors. mdpi.com

Competitive, Non-competitive, or Uncompetitive Inhibition : These different types of reversible inhibition can be elucidated by analyzing enzyme kinetics in the presence of the inhibitor, often using Lineweaver-Burk plots. asdlib.org

Time-Dependent Inhibition : Some inhibitors exhibit a time-dependent increase in potency, suggesting a slow-binding mechanism or a two-step binding process. Continuous, or "one-step," assays have been developed using Boc-Lys(TFA)-AMC, where the deacetylase and trypsin are present simultaneously. nih.govexplorationpub.com This allows for the real-time monitoring of fluorescence and the classification of inhibitors based on their kinetic profiles, helping to distinguish fast-reversible inhibitors from slow-binding or covalent ones. explorationpub.com

Furthermore, these assays are crucial for identifying potential artifacts. For example, some compounds may inhibit the developer enzyme (trypsin) rather than the primary target, which would lead to a false-positive result. explorationpub.commums.ac.ir Control experiments to test for trypsin inhibition are therefore an essential part of the MOA studies. mums.ac.ir

Design Principles for Peptide-Based Probes in Chemical Biology

The Boc-Lys-AMC scaffold exemplifies several key design principles for creating effective peptide-based probes for chemical biology research. ontosight.airesearchgate.netchemimpex.com These probes are designed to report on the activity of a specific enzyme within a complex biological sample.

Core design elements include:

An Enzyme Recognition Motif : The probe must contain a structural element that is recognized by the target enzyme. In this case, the lysine (B10760008) residue is the core recognition element for HDACs. The design is highly tunable; by modifying the acyl group on the lysine side-chain (e.g., acetyl, trifluoroacetyl, crotonyl), selectivity for different HDAC classes or other enzymes can be engineered. mdpi.comresearchgate.net

A Reporter Group : A group that can produce a measurable signal upon enzymatic action is essential. The 7-amino-4-methylcoumarin (B1665955) (AMC) is a widely used fluorophore that is quenched when part of the substrate and becomes highly fluorescent upon its release, providing a high signal-to-noise ratio. caymanchem.comechelon-inc.com

Protecting Groups and Linkers : The N-terminal tert-butoxycarbonyl (Boc) group is a standard protecting group in peptide chemistry that can influence the probe's properties. chemimpex.comchemimpex.com The entire structure—a protected amino acid linked to a fluorophore—represents a fundamental and modular design for creating fluorogenic substrates and activity-based probes. nih.govnih.gov

Physicochemical Properties : For use in cellular assays, probes must possess appropriate properties, such as cell permeability. The relatively small and lipophilic nature of Boc-Lys(Ac)-AMC allows it to cross cell membranes, enabling the measurement of intracellular enzyme activity. researchgate.netmedchemexpress.com

The modularity of this design has been extended to create more complex tools. For instance, the Boc-Lys(Ac) motif has been incorporated into a prodrug, Boc-Lys(Ac)-Puromycin, which is selectively activated in cancer cells that have high levels of both HDACs and cathepsin L, demonstrating how these peptide-based designs can be adapted for targeted therapeutic strategies. nih.govgoogle.com

Future Perspectives and Emerging Research Directions

Development of Next-Generation Fluorogenic Substrates with Enhanced Specificity

The development of next-generation fluorogenic substrates derived from the Boc-Lys-AMC scaffold is a promising area of research. The goal is to create probes with superior selectivity for specific enzymes, which is crucial for dissecting complex biological pathways and for diagnostic applications.

One key strategy involves the modification of the N-terminal Boc (tert-butyloxycarbonyl) protecting group. Research has shown that replacing the Boc group with other protecting groups can significantly alter the substrate's susceptibility to enzymatic cleavage. For instance, studies have explored the substitution of the Boc group with Z (benzyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) groups. In the context of substrates for cathepsin L (CTSL), a lysosomal protease implicated in cancer, it was found that Fmoc-Lys-AMC exhibited moderately increased activity compared to Boc-Lys-AMC. researchgate.net This suggests that the bulkier and more aromatic Fmoc group can lead to more favorable interactions within the enzyme's active site, thereby improving cleavage efficiency. researchgate.netthno.org

Another avenue for enhancing specificity is the modification of the lysine (B10760008) side chain. The widely used HDAC substrate, Boc-Lys(Ac)-AMC, is a prime example of this approach. Here, the ε-amino group of lysine is acetylated, rendering it a substrate for HDACs. caymanchem.comechelon-inc.combachem.commedchemexpress.com Upon deacetylation by an HDAC, the resulting Boc-Lys-AMC becomes susceptible to cleavage by a developer enzyme like trypsin, leading to the release of the fluorescent AMC reporter. caymanchem.comechelon-inc.com This two-step assay design has been instrumental in high-throughput screening for HDAC inhibitors. bmglabtech.comresearchgate.net

Further modifications to the lysine side chain have led to substrates with altered selectivity for different HDAC classes. For example, Boc-Lys(Tfa)-AMC, where the lysine is trifluoroacetylated, is a known substrate for class IIa HDACs. bmglabtech.comscbt.com Similarly, the synthesis of Boc-Lys(Mal)-AMC (malonylated) and Boc-Lys(Succ)-AMC (succinylated) has enabled the investigation of newly discovered lysine deacylase activities, such as demalonylation and desuccinylation by enzymes like Sirt5. medchemexpress.comfrontiersin.org These findings highlight the modularity of the Boc-Lys-AMC platform and its adaptability for studying a wide range of enzymatic activities with greater specificity.

The table below summarizes some of the key modifications to the Boc-Lys-AMC scaffold and their impact on enzyme specificity.

| Modification | Target Enzyme Class | Impact on Specificity |

| Fmoc protecting group | Proteases (e.g., Cathepsin L) | Enhanced cleavage efficiency compared to Boc group. researchgate.netgoogle.com |

| Acetylated lysine (Ac) | Class I and IIb HDACs | Enables detection of HDAC activity in a two-step assay. bachem.commedchemexpress.combmglabtech.comacs.orgbiosynth.comnih.gov |

| Trifluoroacetylated lysine (Tfa) | Class IIa HDACs | Provides selectivity for a different class of HDACs. caymanchem.combmglabtech.comscbt.combiosynth.com |

| Malonylated/Succinated lysine | Sirtuins (e.g., Sirt5) | Allows for the study of novel deacylase activities. medchemexpress.comfrontiersin.org |

Future research in this area will likely focus on combining these modification strategies and employing computational modeling to design substrates with even greater precision for specific enzyme isoforms. The development of such highly specific probes will be invaluable for elucidating the distinct roles of closely related enzymes in health and disease.

Integration with Advanced Imaging and Sensing Technologies for Biochemical Applications

The integration of Boc-Lys-AMC-based substrates with advanced imaging and sensing technologies holds immense potential for visualizing enzymatic activity in real-time and with high spatial resolution within living cells and tissues. While standard fluorescence plate readers are commonly used to quantify AMC release in bulk assays, the future lies in harnessing the power of microscopy and specialized probe designs. bmglabtech.com

One of the most exciting prospects is the development of Förster Resonance Energy Transfer (FRET) probes based on the Lys-AMC core. FRET is a mechanism that describes energy transfer between two light-sensitive molecules. In a FRET-based probe, a donor fluorophore and an acceptor (quencher) are typically attached to the same molecule. When the probe is intact, the fluorescence of the donor is quenched. Upon enzymatic cleavage of a linker separating the donor and acceptor, the donor's fluorescence is restored, providing a direct and ratiometric readout of enzyme activity. While a FRET probe based on Boc-Gly-Lys-Arg-AMC has been described for peptide screening, the application of this principle to Boc-Lys-AMC for detecting other proteases or deacylases is a logical next step. medchemexpress.comacs.org Such FRET probes would enable more precise spatiotemporal imaging of enzyme activity in living cells, minimizing artifacts associated with substrate diffusion. acs.org

Furthermore, the development of quenched activity-based probes (qABPs) represents another significant advance. researchgate.net These probes not only become fluorescent upon interacting with their target enzyme but also form a covalent bond with the active site. researchgate.net This allows for the direct identification and biochemical monitoring of the targeted proteases. researchgate.net Adapting the Boc-Lys-AMC scaffold into a qABP format could provide a powerful tool for unambiguously assigning protease activities observed in imaging studies.

The application of Boc-Lys-AMC and its derivatives in advanced microscopy techniques, such as super-resolution microscopy, is still a nascent field. However, the development of brighter and more photostable fluorophores to replace AMC could make these substrates compatible with such high-resolution imaging modalities. This would allow for the visualization of enzymatic activity at the subcellular level with unprecedented detail.

Finally, the development of activatable probes for in vivo imaging is a major goal. nih.gov This involves designing substrates that are not only specific but also biocompatible and possess favorable pharmacokinetic properties. escholarship.orgacs.org The ultimate aim is to create "theranostic" agents that can both visualize disease-related enzyme activity and deliver a therapeutic payload to the target site. acs.org While significant challenges remain in terms of probe stability, safety, and achieving adequate tumor-to-normal tissue ratios, the foundational work with simple fluorogenic substrates like Boc-Lys-AMC is paving the way for these next-generation imaging and therapeutic agents. nih.gov

Translational Research Opportunities in Target Validation

The use of Boc-Lys-AMC and its derivatives in translational research, particularly for target validation in drug discovery, is a rapidly expanding field. nih.gov Target validation is the process of demonstrating that a specific molecular target is critically involved in a disease process and that modulating its activity is likely to have a therapeutic benefit. nih.gov Fluorogenic substrates like Boc-Lys-AMC play a crucial role in this process by enabling the development of robust assays to screen for and characterize inhibitors of enzyme targets.

A prominent example is in the field of oncology, where HDACs are important therapeutic targets. acs.org Assays using Boc-Lys(Ac)-AMC have been widely employed to screen for and determine the inhibitory potency (IC50 values) of new HDAC inhibitors. bmglabtech.comfrontiersin.org These assays are often performed in a high-throughput format, allowing for the rapid screening of large compound libraries. researchgate.netnih.gov The ability to assess the class selectivity of HDAC inhibitors using a panel of substrates, such as Boc-Lys(Ac)-AMC and Boc-Lys(Tfa)-AMC, is also critical for developing drugs with improved safety profiles. acs.orgnih.gov

Beyond inhibitor screening, Boc-Lys-AMC-based substrates are being used to investigate the biological roles of specific enzymes in disease models. For instance, by using Boc-Lys-AMC and its acetylated form, researchers have been able to demonstrate elevated lysyl endopeptidase and HDAC activities in malignant cells compared to normal cells. google.comresearchgate.net This not only validates these enzymes as potential cancer biomarkers but also provides a rationale for developing therapies that target them.

A particularly innovative translational application is the development of "enzyme-activatable" prodrugs. In this strategy, a cytotoxic agent is masked with a substrate moiety that is recognized by a tumor-associated enzyme. For example, a prodrug consisting of puromycin (B1679871) linked to Boc-Lys(Ac) can be selectively activated in cancer cells that have high levels of both HDAC and a specific protease like cathepsin L. thno.org The HDAC removes the acetyl group, and the protease then cleaves the Lys-puromycin bond, releasing the toxic drug only at the tumor site. thno.orggoogle.com This approach has been shown to be effective in preclinical models and represents a powerful strategy for targeted cancer therapy. thno.org

The table below provides an overview of the translational research applications of Boc-Lys-AMC and its derivatives.

| Application | Example | Significance |

| High-Throughput Inhibitor Screening | Use of Boc-Lys(Ac)-AMC to screen for HDAC inhibitors. bmglabtech.comresearchgate.net | Enables the discovery of new drug candidates for diseases like cancer. |

| Target Validation in Disease Models | Demonstrating elevated protease and HDAC activity in cancer cells using Boc-Lys-AMC and Boc-Lys(Ac)-AMC. google.comresearchgate.net | Confirms the therapeutic relevance of specific enzymes. |

| Enzyme-Activatable Prodrugs | Development of Boc-Lys(Ac)-Puromycin for targeted cancer therapy. thno.org | Offers a strategy to increase drug efficacy and reduce side effects. |

| Biomarker Discovery | Assessing enzyme activity in patient-derived samples. acs.org | Potential for developing new diagnostic and prognostic tools. |

The future of translational research with Boc-Lys-AMC will likely involve its use in more complex biological systems, such as 3D organoids and in vivo animal models, to better predict the efficacy of new therapies. Furthermore, the development of substrates that can be used for in vivo imaging will be crucial for non-invasively monitoring treatment response and for personalizing medicine.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Boc-Lys-AMC acetate salt that influence its stability in experimental workflows?

- Methodology : Assess stability via pH-dependent solubility tests (e.g., in buffers like sodium acetate/acetic acid, pH 3.6–5.6 ) and thermal degradation studies (TGA/DSC). Monitor hydrolysis susceptibility using HPLC under varying storage conditions (−20°C vs. ambient). Acetate salts generally require −20°C storage to prevent decomposition .

Q. How is this compound synthesized, and what purity validation methods are recommended?

- Methodology : Synthesis typically involves coupling Boc-protected lysine to 7-amino-4-methylcoumarin (AMC), followed by acetate salt formation. Validate purity via:

- HPLC (C18 column, acetonitrile/water gradient).

- Mass spectrometry (ESI-MS for molecular ion confirmation).

- NMR (¹H/¹³C for structural integrity).

Q. What are the standard applications of this compound in protease activity assays?

- Methodology : Use as a fluorogenic substrate (λex/λem = 380/460 nm) for trypsin-like proteases. Optimize reaction conditions:

- Buffer: 50 mM Tris-HCl (pH 8.0) + 10 mM CaCl2 .

- Substrate concentration: 10–100 µM (ensure linear kinetics via Michaelis-Menten analysis).

- Quench with acetic acid (1% v/v) to halt reactions .

Advanced Research Questions

Q. How can researchers resolve contradictory kinetic data (e.g., non-linear Lineweaver-Burk plots) in Boc-Lys-AMC-based assays?

- Methodology :

- Check substrate purity : Free AMC contamination can cause background fluorescence .

- Inhibition testing : Add protease inhibitors (e.g., PMSF, leupeptin) to rule out nonspecific activity.

- Buffer interference : Sodium acetate buffers may chelate metal ions (e.g., Ca²⁺), altering enzyme kinetics; substitute with HEPES or Tris .

- Data normalization : Use internal standards (e.g., quenched AMC controls) to correct for plate-reader variability .

Q. What experimental design considerations are critical for using this compound in live-cell imaging studies?

- Methodology :

- Cell permeability : Modify protocols with membrane-permeabilizing agents (e.g., digitonin) if the compound cannot passively diffuse.

- Toxicity controls : Pre-test concentrations (1–50 µM) to avoid cell death (e.g., via MTT assay).

- Signal calibration : Normalize fluorescence to cell count or protein content to account for variability .

- Environmental fate : Degradation products (e.g., free AMC) may accumulate intracellularly; track via LC-MS .

Q. How does the acetate counterion affect Boc-Lys-AMC’s performance compared to other salts (e.g., hydrochloride)?

- Methodology :

- Solubility comparison : Dissolve equimolar amounts in buffers (e.g., PBS, sodium acetate) and measure absorbance at 280 nm. Acetate salts often exhibit higher solubility in aqueous-organic mixes .

- Enzymatic activity : Test hydrolysis rates under identical conditions (pH, temperature). Acetate may buffer reaction pH more effectively in acidic ranges .

- Stability assay : Compare degradation rates (HPLC) over 48 hours at 4°C vs. −20°C .

Q. What advanced statistical approaches are recommended for analyzing high-throughput Boc-Lys-AMC assay data?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.